

CCT196969 B-Raf V600E inhibition IC50

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Compound Focus: Cct196969

CAS No.: 1163719-56-9

Cat. No.: S548105

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CCT196969 Activity Data

The table below summarizes the available quantitative and mechanistic data for **CCT196969**.

Parameter	Description / Value	Context / Cell Line
Reported IC50 (Viability)	0.18 - 2.6 μ M [1]	Multiple melanoma brain metastasis (MBM) cell lines (H1, H2, H3, H6, H10) after 72-hour treatment [1].
Molecular Targets	SRC family kinases (SFKs), BRAF (including V600E), CRAF [1].	Described as a pan-RAF and SFK inhibitor ; effects shown in BRAF V600E mutant and resistant cells [1].
Downstream Signaling Effects	Decreased levels of p-ERK, p-MEK, and p-STAT3/STAT3 [1].	Confirms on-target activity in MBM cell lines; inhibits key survival and proliferation pathways [1].
Activity in Resistant Models	Inhibits viability in BRAF inhibitor-resistant cell lines [1].	Suggests potential to overcome resistance to selective BRAF inhibitors like vemurafenib [1].

Experimental Protocol for Cellular Viability Assay

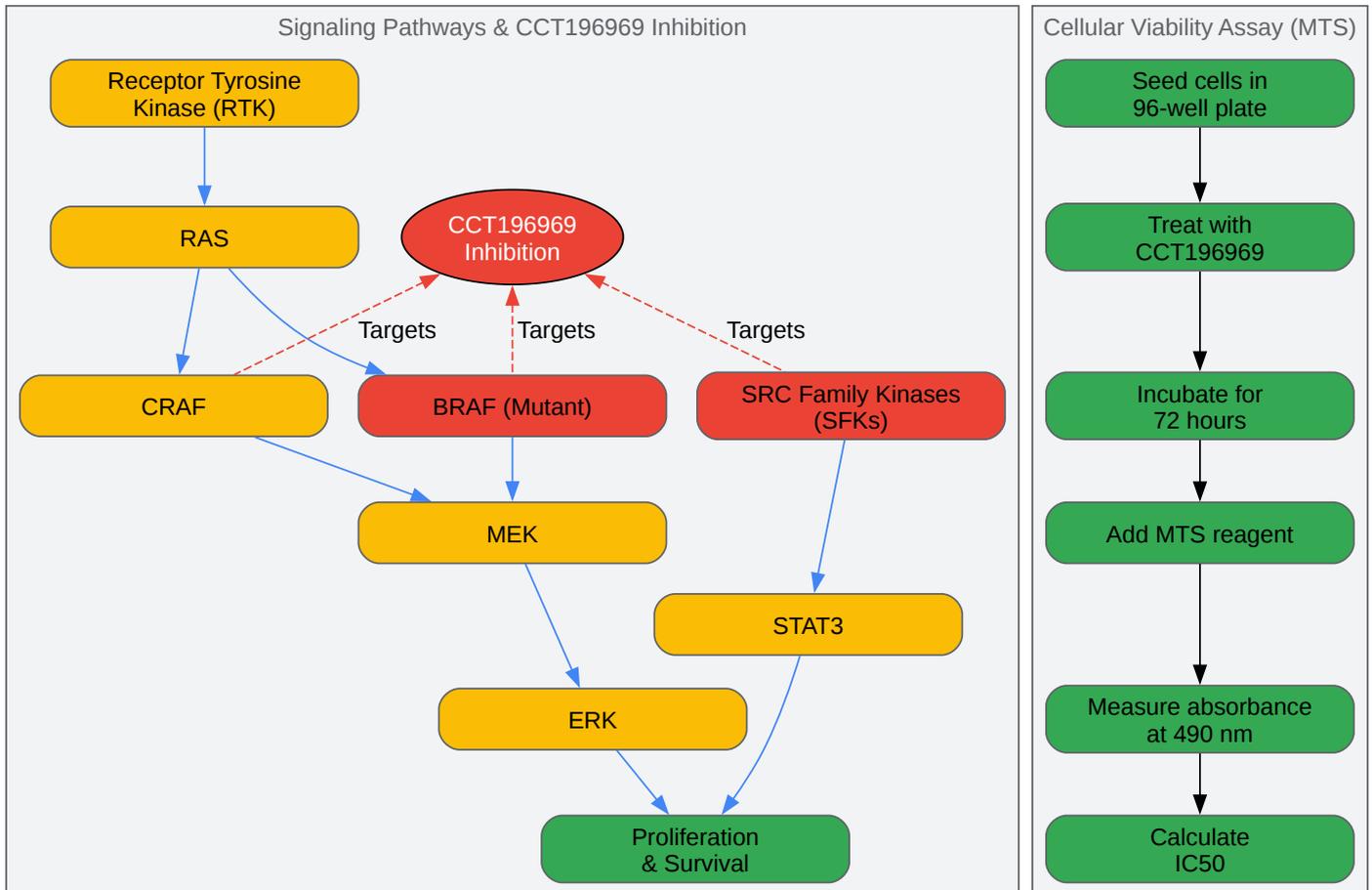
The primary data on **CCT196969**'s potency comes from a **monolayer cell viability (MTS) assay**, conducted as follows [1]:

- **Cell Seeding:** Cells were seeded in 96-well plates at a density of 5×10^3 cells per well and allowed to attach for 24 hours [1].
- **Drug Treatment:** Cells were treated with **CCT196969** across a concentration range (e.g., 0.0001 to 50 μ M) for **72 hours** [1].
- **Viability Measurement:** After incubation, cell viability was quantified using the **MTS assay**, where metabolically active cells convert MTS into a formazan product. Absorbance was measured at 490 nm [1].
- **Data Analysis:** Dose-response curves were generated, and the **IC50 value** (concentration that inhibits 50% of cell viability) was calculated using analysis software [1].

Mechanism of Action and Context

CCT196969 is a **pan-RAF and SRC family kinase (SFK) inhibitor**, a profile distinct from first-generation BRAF inhibitors like vemurafenib and dabrafenib [1]. This multi-target approach may help overcome resistance seen with selective BRAF inhibitors, which often arises through MAPK pathway reactivation or alternative survival pathways like EGFR-SFK-STAT3 [1].

The diagram below illustrates the signaling pathways targeted by **CCT196969** and the experimental workflow for determining its cellular potency.



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The diagram summarizes the key signaling pathways targeted by **CCT196969** and the standard experimental workflow used to determine its cellular IC50.

Interpretation and Next Steps

The data indicates **CCT196969** is a **cellularly active multi-kinase inhibitor**, but the reported **IC50 range of 0.18-2.6 μ M** reflects **cellular viability (a functional outcome) rather than direct enzymatic inhibition** of the B-Raf V600E kinase [1].

For complete profiling, the enzymatic IC50 against purified B-Raf V600E protein is a key missing data point. To pursue this, you could:

- **Consult specialized databases** like the ChEMBL or IUPHAR/BPS Guide to PHARMACOLOGY.
- **Review the primary literature** citing the original research article for **CCT196969** (e.g., [1]).
- **Contact chemical vendors or manufacturers** directly, as they sometimes have unpublished characterization data.

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References

1. CCT196969 effectively inhibits growth and survival of ... [pmc.ncbi.nlm.nih.gov]

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